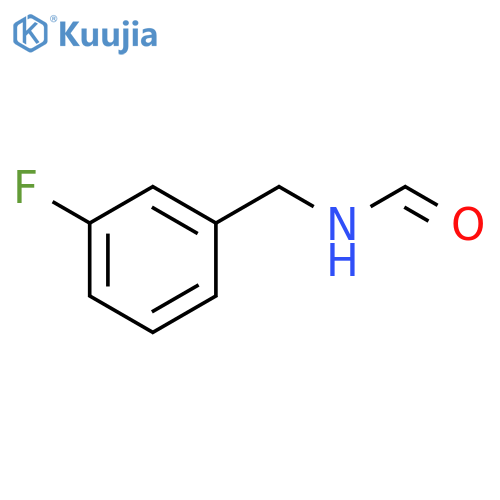Cas no 180207-86-7 (N-(3-fluorobenzyl)formamide)

N-(3-fluorobenzyl)formamide structure
商品名:N-(3-fluorobenzyl)formamide
N-(3-fluorobenzyl)formamide 化学的及び物理的性質
名前と識別子
-
- N-(3-fluorobenzyl)formamide
- Formamide,N-[(3-fluorophenyl)methyl]-
- N-[(3-fluorophenyl)methyl]formamide
- ForMaMide,N-[(3-fluorophenyl)Methyl
- N-[(3-FLUOROPHENYL)METHYL]-FORMAMIDE
- Formamide, N-[(3-fluorophenyl)methyl]- (9CI)
- AKOS014323888
- DTXSID30442979
- SCHEMBL2402440
- A881145
- 180207-86-7
- Y10034
-
- MDL: MFCD21121209
- インチ: InChI=1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
- InChIKey: KOWSBYDGBOMGAC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CNC=O)=C1
計算された属性
- せいみつぶんしりょう: 153.05904
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
N-(3-fluorobenzyl)formamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12130832-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
$757 | 2024-07-24 | |
| Ambeed | A223200-1g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 1g |
$275.0 | 2024-07-28 | |
| Fluorochem | 209130-1g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 1g |
£554.00 | 2022-03-01 | |
| Alichem | A019139687-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
597.52 USD | 2021-06-16 | |
| Fluorochem | 209130-250mg |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 250mg |
£222.00 | 2022-03-01 | |
| Fluorochem | 209130-5g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 5g |
£1661.00 | 2022-03-01 |
N-(3-fluorobenzyl)formamide 関連文献
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
180207-86-7 (N-(3-fluorobenzyl)formamide) 関連製品
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:180207-86-7)N-(3-fluorobenzyl)formamide

清らかである:99%
はかる:1g
価格 ($):248.0